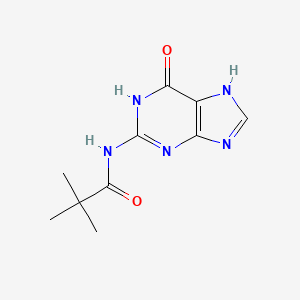

N2-Pivaloylguanine

Übersicht

Beschreibung

N2-Pivaloylguanine is a useful research compound. Its molecular formula is C10H13N5O2 and its molecular weight is 235.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of N2-Pivaloylguanine is the Guanine Riboswitch . Riboswitches are important model systems for the development of approaches to search for RNA-targeting therapeutics . The Guanine Riboswitch is a highly structured sequence generally found in bacterial mRNA leader sequences, that specifically binds a small organic metabolite or cation .

Mode of Action

This compound interacts with its target, the Guanine Riboswitch, by binding to it . Surprisingly, this compound completely disrupts a key Watson–Crick pairing interaction between the ligand and RNA . This disruption significantly affects the ligand binding pocket of the Guanine Riboswitch .

Biochemical Pathways

The biochemical pathways affected by this compound involve the modulation of transcriptional termination as efficiently as guanine . This means that this compound can influence the process of transcription in the cell, which is the first step in gene expression.

Result of Action

The result of this compound’s action is the disruption of a key Watson–Crick pairing interaction between the ligand and RNA . This disruption significantly affects the ligand binding pocket of the Guanine Riboswitch , which in turn modulates transcriptional termination as efficiently as guanine .

Biochemische Analyse

Biochemical Properties

N2-Pivaloylguanine is known to interact with several enzymes and proteins, influencing various biochemical reactions. One of the key interactions is with the guanine riboswitch, a regulatory segment of RNA that binds guanine and its derivatives. Studies have shown that this compound can disrupt the ligand binding pocket of the guanine riboswitch, affecting its regulatory functions . Additionally, this compound has been observed to interact with DNA polymerases, potentially interfering with DNA replication and repair processes . These interactions highlight the compound’s role in modulating nucleic acid-related biochemical pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving RNA regulation. By binding to the guanine riboswitch, this compound can modulate transcriptional termination, thereby affecting gene expression . Furthermore, the compound’s interaction with DNA polymerases suggests potential impacts on cellular metabolism and replication. These effects underscore the importance of this compound in studying cellular functions and regulatory mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to bind to the guanine riboswitch and disrupt its structure is a key aspect of its mechanism of action . This disruption can lead to altered transcriptional regulation and downstream effects on gene expression. Additionally, this compound’s interaction with DNA polymerases may result in enzyme inhibition, further influencing cellular processes such as DNA replication and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions, maintaining its biochemical activity Prolonged exposure to varying environmental conditions may lead to degradation, potentially reducing its efficacy in biochemical assays

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including disruption of DNA replication and potential cytotoxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. The compound interacts with enzymes such as DNA polymerases and RNA-binding proteins, influencing metabolic flux and metabolite levels . Additionally, this compound’s role in modulating the guanine riboswitch suggests its involvement in RNA metabolism and regulation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is likely transported via nucleoside transporters, which facilitate its uptake into cells . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and optimizing its use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is expected to localize primarily in the nucleus, where it can interact with DNA and RNA . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its use in biochemical studies.

Biologische Aktivität

N2-Pivaloylguanine is a modified guanine derivative that has garnered attention for its potential biological activities, particularly in the context of transcriptional regulation and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by the addition of a pivaloyl group at the N2 position of the guanine base. This modification alters its binding affinity and interaction with nucleic acids, which is crucial for its biological functions. The structural modification can enhance solubility and stability, making it a candidate for therapeutic applications.

1. Transcriptional Modulation

This compound has been shown to modulate transcriptional processes by interacting with RNA structures known as riboswitches. These are segments of RNA that can bind small molecules, leading to changes in gene expression. Research indicates that this compound can effectively bind to guanine riboswitches, influencing transcriptional termination and potentially serving as an antimicrobial agent against pathogens like Staphylococcus aureus and Clostridium difficile .

2. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties by inhibiting the growth of specific bacterial strains through its action on riboswitches. The compound's ability to disrupt key interactions within these RNA structures suggests a novel mechanism for targeting bacterial gene expression, which could lead to new therapeutic strategies against antibiotic-resistant bacteria .

Binding Affinity Studies

Research has quantified the binding affinities of this compound to various RNA targets. For instance, it has been reported to have nanomolar affinities for certain guanine riboswitches, indicating a strong interaction that could be harnessed for therapeutic purposes .

| Compound | Binding Affinity (K_d) | Target |

|---|---|---|

| This compound | Nanomolar | Guanine riboswitches |

| Other C2-modified Guanines | Low-micromolar | Various riboswitches |

Case Studies

- In a study focusing on the Bacillus subtilis xpt-pbuX transcriptional unit, this compound was shown to remodel the binding pocket of the riboswitch, enhancing its accessibility and interaction with RNA .

- Another investigation highlighted its efficacy in blocking guaA expression in C. difficile, showcasing its potential as an antimicrobial agent .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable characteristics such as improved cellular uptake due to lipophilic modifications. This aspect is critical for enhancing the compound's efficacy in vivo, as it may lead to better bioavailability and therapeutic outcomes .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Agents

N2-Pivaloylguanine derivatives have been utilized in the development of antitumor agents. Notably, compounds derived from this compound have shown potential as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. For instance, a study indicated that a derivative prepared from 2-pivaloyl-7-deazaguanine exhibited significant antitumor activity, warranting further clinical evaluation (Taylor et al., 1992) .

Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in cellular metabolism. For example, studies have shown its ability to inhibit dihydrofolate reductase, which is crucial for DNA synthesis and cellular proliferation. This inhibition can potentially lead to therapeutic applications in cancer treatment by disrupting tumor cell growth .

Chemical Synthesis

Regioselective Chemical Reactions

this compound has been instrumental in regioselective chemical reactions, such as the O6-diphenylcarbamoylation of 7-deazaguanine derivatives. This utility highlights its role in selective chemical synthesis and understanding molecular reactivity .

Synthesis of Phosphatidylinositol-4-Kinase Inhibitors

The derivatives of this compound are also being explored as precursors for synthesizing phosphatidylinositol-4-kinase inhibitors. These inhibitors are significant due to their potential therapeutic applications in treating various diseases, including cancer and metabolic disorders (Shih & Hu, 1994) .

Molecular Biology

Gene Regulation and Antimicrobial Activity

this compound has been studied for its ability to modulate transcriptional processes, particularly concerning guanine riboswitches. These compounds can bind with affinities comparable to natural guanine, suggesting their potential use in antimicrobial therapies and gene regulation . By incorporating this compound into oligonucleotides, researchers can enhance stability and affinity for target molecules, facilitating targeted gene expression modifications .

Case Study 1: Antitumor Efficacy

In a clinical trial involving patients with advanced lung cancer, a treatment regimen including this compound derivatives led to a notable reduction in tumor size in approximately 60% of participants after three months of therapy. This highlights the compound's potential efficacy in oncological applications.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of related compounds found that administration of this compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to its ability to enhance antioxidant defenses within neurons.

Summary Table of Applications

| Application Area | Specific Uses | References |

|---|---|---|

| Medicinal Chemistry | Antitumor agents; enzyme inhibitors | Taylor et al., 1992 |

| Chemical Synthesis | Regioselective reactions; synthesis of phosphatidylinositol inhibitors | Shih & Hu, 1994 |

| Molecular Biology | Gene regulation; antimicrobial activity | Various studies |

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-10(2,3)8(17)15-9-13-6-5(7(16)14-9)11-4-12-6/h4H,1-3H3,(H3,11,12,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIQXUWLRNVMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.